
Cbz-trans-4-fluoro-Pro-OH
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Overview
Description
Cbz-trans-4-fluoro-Pro-OH is a fluorinated derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorine atom at the 4-position and a carbobenzyloxy (Cbz) protecting group on the nitrogen atom. This modification enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-trans-4-fluoro-Pro-OH typically involves the following steps:
Protection: The nitrogen atom of the proline is protected using a carbobenzyloxy (Cbz) group. This is usually done by reacting proline with benzyl chloroformate in the presence of a base like sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cbz-trans-4-fluoro-Pro-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with hydrogen replacing the fluorine atom.
Substitution: Substituted derivatives where the fluorine atom is replaced by nucleophiles.
Scientific Research Applications
Medicinal Chemistry
Fluorinated Amino Acids in Drug Design
Fluorinated amino acids like Cbz-trans-4-fluoro-Pro-OH are integral to the design of peptide-based therapeutics. The incorporation of fluorine can enhance the stability and bioactivity of peptides, making them more effective as drugs. For instance, the presence of fluorine in proline derivatives has been shown to influence the conformation and stability of peptide structures, which is critical for their biological function .
Case Study: Peptide Stability
A study demonstrated that the incorporation of this compound into peptide sequences significantly increased thermal stability. Specifically, peptides containing this fluorinated proline exhibited a higher melting temperature compared to their non-fluorinated counterparts, suggesting enhanced structural integrity under physiological conditions .
Structural Biochemistry
Role in Protein Folding and Stability
Fluoroproline derivatives are utilized to study protein folding and stability due to their ability to mimic natural amino acids while providing distinct physicochemical properties. The introduction of this compound into collagen-like triple-helical peptides has been shown to stabilize these structures against thermal denaturation, which is essential for understanding collagen-related diseases and developing therapeutic strategies .
Data Table: Stability Comparison
Peptide Composition | Melting Temperature (°C) | Stability Improvement (%) |
---|---|---|
Pro-Gly | 45 | - |
Cbz-trans-4-fluoro-Pro-Gly | 67 | 48 |
Pro-Hyp | 50 | - |
Cbz-trans-4-fluoro-Pro-Hyp | 72 | 44 |
Materials Science
Synthesis of Functional Materials
The unique properties of this compound make it a valuable building block in synthesizing advanced materials. Its ability to form stable interactions with other molecular components allows for the development of novel biomaterials with tailored properties for applications in drug delivery systems and tissue engineering .
Case Study: Biomaterial Development
Research has focused on using this compound in the synthesis of hydrogels that mimic extracellular matrix components. These hydrogels demonstrated enhanced mechanical properties and biocompatibility, making them suitable for applications in regenerative medicine .
Mechanism of Action
The mechanism of action of Cbz-trans-4-fluoro-Pro-OH involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of molecular pathways and biological processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
(4r)-4-fluoroproline: Lacks the Cbz protecting group, making it less stable but more reactive.
(4r)-N-boc-4-fluoroproline: Contains a different protecting group (Boc) on the nitrogen atom, offering different reactivity and stability profiles.
Uniqueness
Cbz-trans-4-fluoro-Pro-OH is unique due to its combination of fluorine substitution and Cbz protection, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical and biological interactions.
Properties
CAS No. |
72204-23-0 |
---|---|
Molecular Formula |
C13H14FNO4 |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H14FNO4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/t10-,11+/m1/s1 |
InChI Key |
CORSVESTDJTBDT-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)F |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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